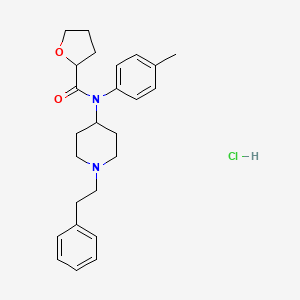
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative through a reaction between phenethylamine and a suitable piperidine precursor.
Coupling Reaction: The piperidine derivative is then coupled with p-tolyl tetrahydrofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:
Receptors: Binding to and modulating the activity of receptors such as opioid receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide
- N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)butyramide
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride is unique due to its specific structural features, such as the tetrahydrofuran ring, which may confer distinct pharmacological properties compared to other piperidine derivatives.
特性
CAS番号 |
2749433-21-2 |
|---|---|
分子式 |
C25H33ClN2O2 |
分子量 |
429.0 g/mol |
IUPAC名 |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O2.ClH/c1-20-9-11-22(12-10-20)27(25(28)24-8-5-19-29-24)23-14-17-26(18-15-23)16-13-21-6-3-2-4-7-21;/h2-4,6-7,9-12,23-24H,5,8,13-19H2,1H3;1H |
InChIキー |
BFPXSRKXMHVMJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



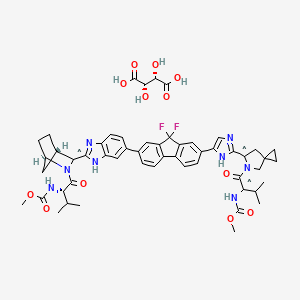

![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)

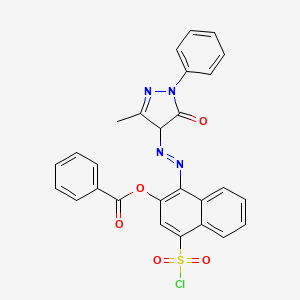
![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

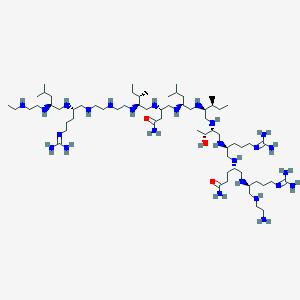
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)
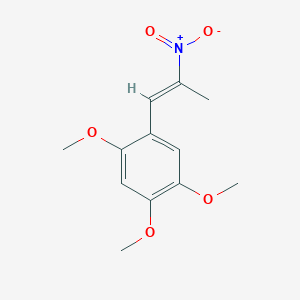

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)
